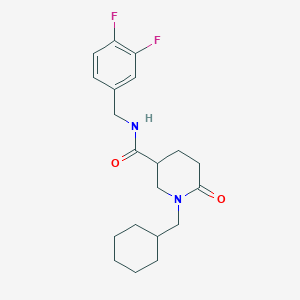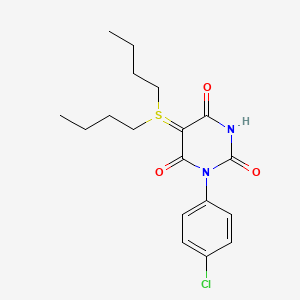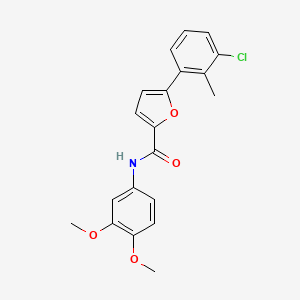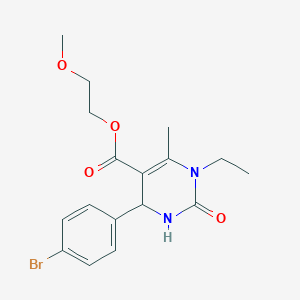![molecular formula C20H22N2O3 B4999204 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one](/img/structure/B4999204.png)
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one, also known as Xanthohumol, is a prenylated flavonoid found in hop plants. It has been studied extensively for its potential health benefits and medicinal properties.
作用機序
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one exerts its effects through various mechanisms of action. It has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant responses in the body. This compound also inhibits the activity of enzymes that promote inflammation and cancer growth. Additionally, this compound has been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of chronic diseases such as cancer and cardiovascular disease. This compound has also been shown to improve insulin sensitivity and reduce adiposity, which may help to prevent obesity and its associated health problems. Additionally, this compound has been shown to improve cognitive function and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one in lab experiments is its relatively low toxicity and high bioavailability. This compound can be administered orally or intravenously and has been shown to have good absorption and distribution in the body. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one. One area of research is the development of novel formulations of this compound that improve its solubility and bioavailability. Another area of research is the investigation of this compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, further research is needed to elucidate the mechanisms of action of this compound and to identify potential targets for its therapeutic effects.
合成法
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one can be extracted from hop plants or synthesized in the laboratory. The most common method for synthesizing this compound is through a multistep process that involves the prenylation of resorcinol with isopentenyl pyrophosphate, followed by cyclization and oxidation. This method has been optimized to produce high yields of this compound.
科学的研究の応用
3-hydroxy-4-methyl-2-[(4-methyl-1-piperazinyl)methyl]-6H-benzo[c]chromen-6-one has been the subject of numerous scientific studies due to its potential health benefits. It has been shown to have antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential to improve cardiovascular health, reduce obesity, and improve cognitive function.
特性
IUPAC Name |
3-hydroxy-4-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-18(23)14(12-22-9-7-21(2)8-10-22)11-17-15-5-3-4-6-16(15)20(24)25-19(13)17/h3-6,11,23H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVZSANZIHBBRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=CC=CC=C32)CN4CCN(CC4)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1-benzyl-1H-tetrazol-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B4999166.png)
![4-[4-(2,6-dichlorophenoxy)butyl]morpholine oxalate](/img/structure/B4999168.png)

![3'-ethyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4999182.png)
![N-cyclopropyl-2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxybenzamide](/img/structure/B4999190.png)
![methyl 5-oxo-5-(4-{5-[(3-phenoxypropanoyl)amino]-1H-pyrazol-1-yl}-1-piperidinyl)pentanoate](/img/structure/B4999195.png)

![2-methoxyphenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4999209.png)
![2,2-dimethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)propanamide](/img/structure/B4999213.png)
![3-{4-[2-(4-bromophenoxy)ethoxy]-3-chloro-5-methoxyphenyl}-2-cyanoacrylamide](/img/structure/B4999225.png)